(3-Fluoro-2-iodophenyl)methanamine
Description
Significance of Fluorine and Iodine Functionalization in Aromatic Systems
The introduction of fluorine and iodine atoms onto an aromatic ring profoundly influences its chemical behavior. nih.gov Fluorine, being the most electronegative element, exerts strong inductive effects, while the larger iodine atom introduces steric bulk and serves as an excellent leaving group in cross-coupling reactions. reddit.comstackexchange.com
The presence of an iodine atom ortho to another substituent on a phenyl ring introduces specific reactivity patterns. The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This reactivity is crucial for the construction of complex molecules. Furthermore, the steric bulk of the ortho-iodo substituent can direct incoming reagents to other positions on the ring, providing a means of controlling regioselectivity in electrophilic aromatic substitution reactions. masterorganicchemistry.com The ortho-iodo group can also participate in radical translocation reactions, a process that has found applications in the synthesis of complex natural products. mdpi.com
Overview of Arylmethanamine Scaffolds in Synthetic Methodologies
Arylmethanamine scaffolds, which consist of a benzylamine (B48309) core, are prevalent structural motifs in a wide range of biologically active molecules and are key intermediates in organic synthesis. The amino group can act as a nucleophile, a base, or a directing group, while the aromatic ring can undergo various substitution reactions. The versatility of this scaffold allows for the synthesis of diverse molecular frameworks. Synthetic scaffolds, in a broader sense, are used to spatially organize enzymes and substrates to improve the efficiency of metabolic pathways. nih.gov
Strategic Importance of (3-Fluoro-2-iodophenyl)methanamine as a Multifunctional Building Block
This compound stands out as a strategically important building block due to the orthogonal reactivity of its functional groups. The iodo group can be selectively targeted for cross-coupling reactions, leaving the fluoro and aminomethyl groups intact for subsequent transformations. The fluorine atom modulates the electronic properties of the aromatic ring and can influence the reactivity of the adjacent iodo group. The aminomethyl group provides a handle for further functionalization, such as acylation, alkylation, or participation in the formation of heterocyclic rings. This "multifunctional" nature allows for a modular and efficient approach to the synthesis of complex target molecules. This dihalogenated heterocyclic building block is frequently utilized as a molecular scaffold for active pharmaceutical ingredients (APIs) and as a substrate in synthetic chemistry. ossila.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7FIN |
|---|---|
Molecular Weight |
251.04 g/mol |
IUPAC Name |
(3-fluoro-2-iodophenyl)methanamine |
InChI |
InChI=1S/C7H7FIN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H,4,10H2 |
InChI Key |
XGQXMEQPZZNICC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)I)CN |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 3 Fluoro 2 Iodophenyl Methanamine
Reactions Involving the Amino Group (–CH2NH2)
The primary amino group in (3-Fluoro-2-iodophenyl)methanamine is a nucleophilic center that readily participates in a variety of chemical reactions. These transformations are fundamental to modifying the structure and properties of the parent molecule, enabling its incorporation into larger and more complex chemical entities.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the aminomethyl group possesses a lone pair of electrons, making it susceptible to reactions with electrophiles. N-alkylation involves the reaction with alkyl halides or other alkylating agents to form secondary or tertiary amines. Similarly, N-acylation, the reaction with acyl chlorides, anhydrides, or carboxylic acids, leads to the formation of amides. These reactions are crucial for introducing a wide array of substituents onto the nitrogen atom, thereby modulating the compound's biological and chemical properties.
For instance, the acylation of a benzylamine (B48309) derivative with picolinamide (B142947) is a key step in the synthesis of precursors for phenanthridines. beilstein-journals.org This transformation highlights the utility of N-acylation in preparing substrates for subsequent cyclization reactions.
Formation of Nitrogen-Containing Heterocycles
The aminomethyl group is a key participant in cyclization reactions that lead to the formation of various nitrogen-containing heterocyclic rings. These ring systems are prevalent in pharmaceuticals and other biologically active molecules.
While direct cyclization of this compound to form pyrrolidin-2-one derivatives is not extensively detailed in the provided context, the general strategies for synthesizing pyrrolidin-2-ones often involve the intramolecular cyclization of γ-aminobutyric acid derivatives or related precursors. nih.govrsc.org The aminomethyl group of this compound could, in principle, be elaborated through a series of reactions to generate a suitable precursor for such an intramolecular cyclization, leading to a pyrrolidin-2-one ring fused or appended to the substituted phenyl ring.
A significant application of benzylamine derivatives, including this compound, is in the synthesis of phenanthridines, a class of polycyclic aromatic compounds with important biological activities. researchgate.net One synthetic route involves the palladium-catalyzed picolinamide-directed C-H arylation of a benzylamine derivative with an aryl iodide. beilstein-journals.org The resulting biaryl compound can then undergo an intramolecular dehydrogenative C-H amination to form a dihydrophenanthridine, which can be further oxidized to the corresponding phenanthridine (B189435). beilstein-journals.org
Another approach to phenanthridine synthesis is through an I2-mediated intramolecular sp3 C-H amination of aniline (B41778) precursors, offering a transition-metal-free alternative. rsc.org
Reactivity of the Aryl Iodide Moiety
The iodine atom attached to the phenyl ring of this compound serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably through transition metal-catalyzed cross-coupling reactions.
Transition Metal-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond is relatively weak and highly susceptible to oxidative addition to transition metal catalysts, such as palladium and nickel complexes. nih.govresearchgate.net This reactivity is the cornerstone of numerous cross-coupling reactions that allow for the introduction of a wide range of substituents at the 2-position of the phenyl ring. The efficiency of these reactions is often influenced by the choice of catalyst, ligands, and reaction conditions. tcichemicals.com
The presence of the fluorine atom at the 3-position can also influence the reactivity of the aryl iodide, potentially affecting the electronic properties of the aromatic ring and the efficiency of the cross-coupling process. rsc.orgfiu.edu
Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Reactant | Catalyst/Reagents | Product Type |
| C-H Arylation | Benzylpicolinamide, Aryl iodide | Pd(OAc)2, K2CO3 | Biaryl compound |
| Intramolecular Amination | Biaryl compound | Pd(OAc)2, PhI(OAc)2, Cu(OAc)2 | Dihydrophenanthridine |
This table is a generalized representation based on the types of reactions discussed and may not reflect specific reactions of this compound itself without further experimental data.
Nucleophilic Substitution Reactions at the Iodine Site
The iodine atom of this compound can be displaced by a variety of nucleophiles. In nucleophilic aromatic substitution (SNAr), the reaction is typically facilitated by strong electron-withdrawing groups positioned ortho or para to the leaving group. diva-portal.org While the subject molecule lacks a powerful activating group like a nitro substituent, SNAr can still occur under forcing conditions or with highly potent nucleophiles.
The reaction pathway involves the attack of a nucleophile on the carbon bearing the iodine, forming a transient, negatively charged intermediate known as a Meisenheimer complex, before the iodide leaving group is expelled. diva-portal.org The presence of the fluorine atom may have a modest electronic influence on this process. More commonly, the substitution is achieved via transition-metal catalysis, particularly with copper (Ullmann condensation), which significantly lowers the activation barrier for the substitution of aryl halides with O-, N-, and S-based nucleophiles.
Directed C–H Functionalization Strategies on the Aromatic Ring
Beyond reactions at the C-I bond, the aromatic C-H bonds of this compound are targets for functionalization. This advanced strategy allows for the direct installation of new groups without pre-functionalization. The regioselectivity of these reactions is often controlled by a directing group on the substrate that coordinates to the metal catalyst, bringing it into proximity with a specific C-H bond. wikipedia.org For this compound, the primary directing influence would be the aminomethyl moiety, although the electronic effects of the fluorine and iodine substituents also play a crucial role.
Ortho-, Meta-, and Para-Selective C–H Arylation and Amination
The aminomethyl group is a well-known directing group that typically favors ortho-functionalization. However, in this compound, both ortho positions to the aminomethyl group are already substituted (with iodine and fluorine). This steric and electronic landscape makes direct C-H activation challenging and highly dependent on the reaction conditions and catalytic system.
Strategies have been developed for meta-selective C-H functionalization that override the intrinsic electronic and steric biases of a substrate. wikipedia.org For instance, in fluoroarenes, a palladium/norbornene co-catalyzed system can achieve meta-arylation by trapping an initial ortho-palladation intermediate and relaying the functionalization to the meta position. nih.govnih.gov Given that fluorine is known to promote ortho C-H metalation, the C-H bond at the C6 position (ortho to the fluorine) is a potential site for activation. nih.gov Achieving selective amination or arylation at a specific C-H bond on this substrate would require careful tuning of the catalyst, ligands, and reaction conditions to overcome the competing directing effects and the high reactivity of the C-I bond. researchgate.net
Ligand Design for Regiocontrol in C–H Activation
The choice of ligand is paramount in controlling the regioselectivity of C-H activation reactions. chemrxiv.org Ligands can influence the outcome through steric and electronic effects, dictating which C-H bond is presented to the metal center for cleavage. For example, in palladium catalysis, mono-protected amino acid ligands have been shown to enable γ-C(sp³)–H activation, while pyridine-based ligands can promote β-arylation. nih.gov
In cases where multiple reaction pathways are possible, such as with this compound, a dual-ligand system can be crucial for achieving high reactivity and site-selectivity. nih.gov By carefully selecting the ligand or combination of ligands, it is possible to steer the reaction toward a desired C-H bond, even in the presence of other reactive sites like the C-I bond. nih.gov Rhodium catalysts, for example, have demonstrated ligand-controlled regioselectivity in the synthesis of dihydroisoquinolones via C-H activation. nih.gov The rational design of ligands based on mechanistic understanding is a key strategy for achieving previously inaccessible transformations. chemrxiv.org
Role of the Fluorine Substituent in Directed Reactions
The fluorine atom significantly impacts the reactivity of the aromatic ring through its potent electron-withdrawing inductive effect. This effect can dramatically influence the chemical outcome of reactions compared to their non-fluorinated analogues. researchgate.net
In the context of C-H activation, fluorine is recognized as a group that can promote ortho-C-H metalation. nih.govnih.gov This occurs because the inductive effect increases the acidity of the adjacent C-H protons, making them more susceptible to deprotonation by the metal catalyst. Therefore, the C-H bond at the C6-position of this compound is an electronically activated site for directed functionalization.
In palladium-catalyzed cross-coupling reactions, the electronic effect of fluorine can be complex. While it can influence the electron density of the aromatic ring, some studies on Suzuki-Miyaura couplings of fluorinated arylbromides have found that the position of the fluorine substituent does not have a remarkable influence on catalytic activity, suggesting that steric effects can sometimes be more determinant. mdpi.com Nonetheless, the introduction of fluorine is a powerful tool for chemists to explore new reactivities and transformations that may not be achievable with non-fluorinated compounds. researchgate.net
Derivatization Strategies and Analogue Synthesis Utilizing 3 Fluoro 2 Iodophenyl Methanamine
Development of Structurally Diverse Libraries from the Core Scaffold
The (3-fluoro-2-iodophenyl)methanamine core is an excellent starting point for creating large collections of related but structurally distinct molecules, known as chemical libraries. The dual reactivity of the scaffold is key to this process.
The primary amine group can readily undergo various reactions to introduce diversity. These include:
N-acylation: Reacting the amine with different carboxylic acids or their derivatives (like acid chlorides) to form amides.
N-alkylation: Adding alkyl groups to the nitrogen atom.
Reductive amination: Reacting the amine with aldehydes or ketones.
Urea (B33335)/Thiourea formation: Reacting with isocyanates or isothiocyanates.
Simultaneously, the iodine atom on the phenyl ring serves as a handle for palladium-catalyzed cross-coupling reactions. This allows for the attachment of a wide variety of groups to the aromatic ring. Common coupling reactions include:
Suzuki Coupling: Introduces aryl or heteroaryl groups.
Sonogashira Coupling: Introduces alkyne groups.
Buchwald-Hartwig Amination: Forms new carbon-nitrogen bonds.
By combining these reactions, a combinatorial approach can be used to rapidly generate a large library of compounds. For example, one could first create a set of amides by reacting the starting amine with ten different carboxylic acids, and then react each of those ten products with ten different boronic acids in a Suzuki coupling. This two-step process would yield one hundred unique molecules for screening and testing. This strategy is highly effective for exploring a wide chemical space in drug discovery and materials science. nih.govmdpi.com
Table 1: Example of Library Generation from this compound
| Step | Reaction Type | Reactant Examples | Resulting Functional Group |
| 1 | N-Acylation | Acetic anhydride, Benzoyl chloride | Amide |
| 1 | Reductive Amination | Acetone, Benzaldehyde | Secondary Amine |
| 2 | Suzuki Coupling | Phenylboronic acid, Pyridine-3-boronic acid | Biaryl |
| 2 | Sonogashira Coupling | Phenylacetylene, Trimethylsilylacetylene | Aryl-alkyne |
Introduction of Additional Functionalities onto the Phenylmethanamine System
The introduction of new functional groups onto the this compound framework allows for the fine-tuning of molecular properties. The existing fluorine atom already modifies the electronic character of the phenyl ring.
Further functionalization primarily occurs at the amine and iodo positions. Modifying the primary amine into an amide, sulfonamide, or urea can significantly alter a molecule's polarity, solubility, and its ability to act as a hydrogen bond donor or acceptor. The choice of the reacting partner—for instance, an acid chloride or a sulfonyl chloride—determines the specific properties of the newly introduced group.
The iodine atom is exceptionally useful for introducing complex functionalities through cross-coupling reactions. mdpi.com For example, a Suzuki coupling can append various substituted aromatic or heterocyclic rings, which can influence the molecule's size, shape (sterics), and electronic nature. A Sonogashira coupling can install a linear alkyne group, which can be valuable as a linker or for its own electronic properties. This strategic addition of functionalities is a cornerstone of modern medicinal chemistry, allowing for the optimization of a lead compound.
Chiral Analogues and Stereoselective Synthesis
Since the carbon atom of the methanamine group is attached to four different substituents (the phenyl ring, a hydrogen, and the NH₂ group, once the amine is derivatized), it can be a chiral center. In many biological contexts, only one enantiomer (one of the two mirror-image forms) of a chiral molecule will have the desired activity. Therefore, the synthesis of single-enantiomer (enantiopure) analogues is often crucial.
There are two main strategies to achieve this:
Chiral Resolution: This method starts with the racemic mixture (a 50/50 mix of both enantiomers) of this compound or a derivative. A chiral resolving agent, typically a chiral acid, is added to form two different diastereomeric salts. Since diastereomers have different physical properties, they can be separated by methods like crystallization. Once separated, the pure enantiomer of the amine can be recovered.
Stereoselective Synthesis: This approach aims to create only the desired enantiomer from the beginning, avoiding the need for separation. This is often achieved through asymmetric synthesis, for example, by using a chiral catalyst or a chiral auxiliary that directs the reaction to form one enantiomer preferentially over the other. Asymmetric reduction of a precursor imine is a common method for producing chiral amines.
Structure-Activity Relationship (SAR) Studies of Derivatives (non-clinical, focusing on chemical modification and resulting properties)
Structure-activity relationship (SAR) studies aim to understand how specific changes to a molecule's structure affect its properties, such as its chemical reactivity or biological activity. For derivatives of this compound, SAR studies focus on modifications at the amine and the phenyl ring. nih.gov
The properties of derivatives are highly dependent on the nature of the substituents added.
Modifications at the Amine: Converting the primary amine to a more complex group, like an N-benzyl amide, changes its steric bulk and hydrogen-bonding capabilities. The electronic nature of the group attached to the amide nitrogen can also influence the acidity of the N-H proton and the rotational barrier of the amide bond.
Modifications at the Phenyl Ring: The fluorine at position 3 is an electron-withdrawing group, which can influence the basicity (pKa) of the amine. The group introduced at the iodine's former position (position 2) has a major impact. nih.gov An electron-donating group (like a methoxy (B1213986) group) will have different effects on the molecule's electronics than an electron-withdrawing group (like a trifluoromethyl group). mdpi.com A large, bulky substituent will create steric hindrance, which can affect how the molecule can orient itself to interact with other molecules. nih.gov
These studies systematically vary the substituents to map out their effects, providing a blueprint for designing molecules with desired characteristics. mdpi.comnih.gov
Table 2: Predicted Impact of Substitutions on Molecular Properties
| Modification Site | Substituent Type | Predicted Impact on Properties |
| Amine Group | Small, polar (e.g., acetyl) | Increased polarity, hydrogen bond acceptor |
| Amine Group | Bulky, non-polar (e.g., N-benzyl) | Increased lipophilicity, potential for steric hindrance |
| Phenyl Ring (at C2) | Electron-donating (e.g., -OCH₃) | Increases electron density in the ring |
| Phenyl Ring (at C2) | Electron-withdrawing (e.g., -CF₃) | Decreases electron density in the ring, may alter binding |
Modern drug discovery and materials science heavily rely on computational modeling to guide the synthesis of new molecules. mdpi.com This "rational design" approach saves time and resources by predicting the properties of virtual compounds before they are made in the lab.
Quantum Mechanics (QM): QM calculations can predict electronic properties like charge distribution and molecular orbital energies. This helps chemists understand how a new substituent will affect the reactivity of the molecule. For example, it can predict how a substituent will influence the ease of a subsequent chemical reaction.
Molecular Docking: If the derivative is being designed to interact with a biological target like a protein, molecular docking simulations can be used. A 3D model of the protein's binding site is used to virtually screen a library of potential derivatives. The software calculates a "docking score" that estimates the binding affinity, helping to prioritize which compounds are most likely to be active and therefore most worthy of synthesis. mdpi.com
By combining computational predictions with experimental results from SAR studies, researchers can more efficiently design and optimize derivatives of the this compound scaffold for a specific purpose.
Applications in Advanced Organic Synthesis As a Versatile Building Block
Synthesis of Complex Polycyclic Aromatic and Heterocyclic Compounds
The presence of the reactive iodine atom allows for its use in various cross-coupling reactions, while the aminomethyl group can participate in cyclization and condensation reactions, leading to the formation of a wide range of heterocyclic and polycyclic systems.
While direct synthesis of substituted pyrrolidin-2-ones using (3-fluoro-2-iodophenyl)methanamine is not extensively documented, its structural motifs are amenable to established synthetic strategies. A general and efficient one-pot method for the synthesis of 1,5-disubstituted pyrrolidin-2-ones involves the reaction of donor-acceptor (DA) cyclopropanes with primary amines, such as anilines and benzylamines. This process, initiated by a Lewis acid, involves the opening of the three-membered ring followed by lactamization.
The versatility of this method is demonstrated by the successful reaction of various anilines and benzylamines, including those with electron-withdrawing and electron-donating substituents. For instance, anilines with ortho-substituents like fluorine or bromine react effectively. This suggests that this compound could serve as a suitable benzylamine (B48309) component in this reaction, yielding a 1-(3-fluoro-2-iodobenzyl)-5-substituted-pyrrolidin-2-one. The resulting pyrrolidinone could be further functionalized, for example, through treatment with polyphosphoric acid (PPA) to produce complex polycyclic molecules like benz[g]indolizidines.
A plausible reaction scheme is outlined below:
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |
| Donor-Acceptor Cyclopropane | This compound | Lewis Acid (e.g., Ni(ClO₄)₂·6H₂O) | 1-(3-Fluoro-2-iodobenzyl)-5-substituted-pyrrolidin-2-one |
This approach highlights the potential of this compound as a precursor for generating complex heterocyclic structures with potential biological activity.
Phenanthridines are a class of nitrogen-containing heterocyclic compounds with significant biological activities. An iodine-mediated synthesis of phenanthridines has been developed, which proceeds via the intramolecular sp³ C-H amination of accessible aniline (B41778) precursors. nih.gov This metal-free and operationally simple protocol offers a straightforward route to phenanthridine (B189435) derivatives. nih.gov
Given that this compound is a benzylamine, it can be readily converted into a suitable N-arylbenzylamine precursor for this type of cyclization. The presence of the iodine atom on the phenyl ring could potentially be exploited in subsequent functionalization steps after the formation of the phenanthridine core.
A proposed synthetic pathway is as follows:
| Starting Material | Key Transformation | Intermediate | Final Product |
| This compound | N-Arylation | N-(Aryl)-(3-fluoro-2-iodobenzyl)amine | Substituted Phenanthridine |
This methodology provides a potential avenue for incorporating the 3-fluoro-2-iodophenyl moiety into the phenanthridine scaffold, leading to novel derivatives for further investigation.
N-substituted anthranilates and their cyclized counterparts, quinolinones, are important structural motifs in many pharmaceuticals. Palladium-catalyzed cross-coupling reactions are a powerful tool for the synthesis of N-arylated compounds. While specific examples utilizing this compound are not prevalent, the inherent reactivity of the aryl iodide makes it an excellent candidate for such transformations.
For instance, a palladium-catalyzed coupling of this compound with a suitable anthranilic acid derivative could yield an N-(3-fluoro-2-iodobenzyl)anthranilic acid. Subsequent intramolecular cyclization, potentially under acidic or thermal conditions, would lead to the corresponding quinolinone derivative.
The following table summarizes a potential synthetic route:
| Reaction Step | Reactants | Catalyst/Reagents | Product |
| N-Arylation | This compound, Anthranilic acid derivative | Palladium catalyst, Ligand, Base | N-(3-Fluoro-2-iodobenzyl)anthranilic acid |
| Cyclization | N-(3-Fluoro-2-iodobenzyl)anthranilic acid | Acid or Heat | Substituted Quinolinone |
This approach demonstrates the utility of this compound as a versatile building block for accessing a range of N-substituted heterocyclic compounds.
Role in Medicinal Chemistry Research
The unique electronic and steric properties conferred by the fluorine and iodine substituents make this compound a valuable intermediate in medicinal chemistry for the synthesis of novel scaffolds targeting various biological systems.
Construction of Scaffolds for Enzyme Inhibitors (e.g., DHODH inhibitors)
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and a validated target for the treatment of autoimmune diseases and cancer. nih.gov Many potent DHODH inhibitors feature a substituted biphenyl (B1667301) moiety. nih.gov The presence of fluorine atoms on one of the phenyl rings has been shown to enhance inhibitory activity, likely through improved interactions within the enzyme's hydrophobic channel and stabilization of the bioactive conformation. nih.gov
The (3-fluoro-2-iodophenyl) moiety of the title compound can serve as a precursor to such biphenyl structures through Suzuki or other palladium-catalyzed cross-coupling reactions. The iodine atom provides a handle for introducing a second aryl or heteroaryl ring, while the fluorine atom contributes to the favorable electronic properties for potent DHODH inhibition.
| Precursor | Reaction | Key Intermediate | Potential Application |
| This compound | Suzuki Coupling with a boronic acid | Biphenylmethanamine derivative | Synthesis of DHODH inhibitors |
This strategy allows for the systematic exploration of the structure-activity relationship (SAR) by varying the nature of the second aromatic ring coupled to the this compound core.
Design of Ligands for Receptor Studies (e.g., nicotinic acetylcholine (B1216132) receptors, NMDA receptors)
Substituted benzylamines are a common structural motif in ligands designed to interact with various receptors in the central nervous system.
Nicotinic Acetylcholine Receptors (nAChRs): Fluorinated benzylamine derivatives have been explored in the design of ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological disorders. For example, 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues have shown high affinity for the α4β2-nAChR subtype. nih.gov The synthesis of such compounds often involves the coupling of a substituted benzylamine with a heterocyclic core. The this compound could be utilized to introduce a specific substitution pattern on the phenyl ring of such ligands, allowing for the fine-tuning of their receptor binding affinity and selectivity.
NMDA Receptors: N-methyl-D-aspartate (NMDA) receptors are another important class of ionotropic glutamate (B1630785) receptors involved in synaptic plasticity and memory function. Novel N1-(benzyl)cinnamamidine derivatives have been developed as NR2B subtype-selective NMDA receptor antagonists. nih.gov The synthesis of these compounds involves the preparation of substituted benzylamines. The use of this compound as a starting material would enable the introduction of the 3-fluoro-2-iodophenyl group into the benzylamine portion of the molecule. The iodine atom could also serve as a point for further structural modifications, such as the introduction of radiolabels for positron emission tomography (PET) imaging studies.
The table below summarizes the potential application of this compound in the design of receptor ligands:
| Receptor Target | Ligand Class | Potential Role of this compound |
| Nicotinic Acetylcholine Receptors | Substituted Phenyl Epibatidine Analogues | Introduction of a 3-fluoro-2-iodophenyl moiety for SAR studies. |
| NMDA Receptors | N1-(benzyl)cinnamamidines | As a substituted benzylamine precursor for ligand synthesis and potential radiolabeling. |
Precursors for Radioligand Development (e.g., for PET imaging)
The development of radioligands for Positron Emission Tomography (PET) imaging is a critical area of modern diagnostic medicine. These radiolabeled molecules are designed to bind to specific targets in the body, allowing for the non-invasive visualization and quantification of biological processes. The synthesis of these imaging agents often requires precursors that can be readily labeled with a positron-emitting radionuclide, such as fluorine-18.
While direct applications of this compound as a PET radioligand precursor are not extensively documented in publicly available literature, its structural motifs are highly relevant. The presence of an iodine atom allows for radioiodination or for transition metal-catalyzed cross-coupling reactions, which are common strategies in the synthesis of radiotracer precursors. The fluorine atom can also be a site for isotopic exchange or nucleophilic substitution to introduce fluorine-18. The aminomethyl group provides a handle for further chemical modification to attach targeting vectors or alter the pharmacokinetic properties of the final radioligand.
Application in Agrochemical and Materials Science Research
Beyond medicinal chemistry, the unique properties of this compound lend themselves to exploration in agrochemical and materials science research. The introduction of fluorine atoms into agrochemicals is a well-established strategy to enhance their efficacy and metabolic stability. Similarly, fluorinated building blocks are of great interest in materials science for creating polymers and functional materials with unique properties.
Synthesis of Agrochemical Intermediates
The global demand for more efficient and environmentally benign crop protection agents drives the continuous search for new agrochemical scaffolds. Fluorine-containing compounds have become increasingly important in this sector. Although specific examples of agrochemicals derived directly from this compound are not readily found in the public domain, its potential as an intermediate is clear. The molecule can serve as a starting point for the synthesis of novel herbicides, fungicides, and insecticides. The reactive sites on the molecule can be used to introduce other pharmacophores and to fine-tune the biological activity and physical properties of the resulting agrochemical.
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the principal analytical tool for the complete structural elucidation of (3-Fluoro-2-iodophenyl)methanamine in solution. By probing the magnetic environments of the ¹H, ¹³C, and ¹⁹F nuclei, a comprehensive picture of the molecular architecture can be assembled.
One-dimensional NMR spectra offer foundational information regarding the chemical environment and connectivity of atoms within the molecule.
¹H NMR: The proton NMR spectrum provides crucial information about the number and types of protons present. Key signals include those for the aminomethyl (-CH₂NH₂) group and the protons on the aromatic ring. The chemical shifts and splitting patterns of the aromatic protons are diagnostic for the 1,2,3-trisubstituted benzene (B151609) ring.
¹³C NMR: The carbon-13 NMR spectrum reveals signals for each unique carbon atom in the molecule. The carbons attached to the electronegative fluorine and iodine atoms exhibit characteristic chemical shifts, which are instrumental in confirming the substitution pattern.
¹⁹F NMR: As fluorine has a spin of 1/2 and is 100% abundant, ¹⁹F NMR is a highly sensitive technique. thermofisher.com It provides a distinct signal for the fluorine atom, and its coupling to nearby protons (¹H-¹⁹F coupling) offers definitive proof of its position on the aromatic ring. thermofisher.comrsc.org The large chemical shift range in ¹⁹F NMR helps to clearly resolve signals. thermofisher.com
Table 1: Representative NMR Data for this compound and Related Structures
| Nucleus | Compound/Fragment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) |
| ¹H NMR | (3-Iodophenyl)methanamine | ~3.8 | s | |
| Aromatic Protons | ~7.0-7.6 | m | ||
| ¹³C NMR | (3-Iodophenyl)methanamine hydrochloride nih.gov | 45.4 (CH₂) | ||
| 94.6 (C-I) | ||||
| 129.1 (Ar-CH) | ||||
| 130.6 (Ar-CH) | ||||
| 137.2 (Ar-CH) | ||||
| 142.3 (Ar-C) | ||||
| ¹⁹F NMR | 1-Fluoro-3-iodobenzene chemicalbook.com | ~ -110 to -114 |
Note: Specific data for this compound is not publicly available. Data for structurally similar compounds are provided for illustrative purposes.
Two-dimensional NMR experiments are indispensable for establishing the precise connectivity and spatial relationships between atoms. researchgate.netprinceton.edu
COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons (¹H-¹H), which is essential for tracing the connectivity of the protons on the aromatic ring. researchgate.netyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the CH₂ group and the protonated aromatic carbons. researchgate.netprinceton.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. researchgate.netyoutube.com It is critical for confirming the placement of the fluoro, iodo, and methanamine substituents on the benzene ring by showing correlations from the benzylic protons to the aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. researchgate.netresearchgate.net This can be used to confirm the proximity of the benzylic protons to specific protons on the aromatic ring, further solidifying the structural assignment.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy is used to identify the functional groups present in the molecule.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands. For the related compound 3-fluorobenzylamine, a liquid capillary sample shows distinct peaks that help identify its functional groups. nist.gov Key expected vibrations include N-H stretching of the primary amine, C-H stretching from the aromatic and CH₂ groups, C=C stretching of the aromatic ring, and C-N stretching. The C-F and C-I stretching vibrations would also be present, typically in the fingerprint region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly useful for identifying vibrations of non-polar bonds and symmetric stretching modes. Analysis of related compounds like 3-fluoro-4-methoxybenzaldehyde (B1294953) shows distinct Raman spectra that aid in structural confirmation. chemicalbook.com Halogen bonding interactions can also be probed using Raman spectroscopy. rsc.org
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pattern of the molecule, which aids in structural confirmation.
Molecular Weight: High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, allowing for the calculation of the precise molecular formula (C₇H₇FIN).
Fragmentation Analysis: Under electron ionization (EI), the molecule is expected to fragment in a characteristic manner. Common fragmentation pathways would likely involve the loss of the aminomethyl group to form a stable iodofluorobenzyl cation or cleavage resulting in other diagnostic fragment ions. The EPA/NIH Mass Spectral Data Base is a valuable resource for comparing mass spectra of various organic compounds. govinfo.gov
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles. It would unambiguously confirm the substitution pattern on the benzene ring and reveal details about intermolecular interactions, such as hydrogen bonding involving the amine group, in the crystal lattice.
Conclusion and Future Research Directions
Summary of Current Research Landscape for (3-Fluoro-2-iodophenyl)methanamine
The current research landscape for this compound is characterized by its status as a commercially available, yet scientifically under-documented, building block. A thorough review of scientific literature reveals a conspicuous absence of dedicated studies focusing on the synthesis, reactivity, or application of this specific compound. Its primary presence is noted in the catalogs of chemical suppliers, indicating its availability for research and development purposes.
This suggests that this compound is likely utilized as an intermediate in proprietary, multi-step synthetic campaigns within industrial settings, particularly in the pharmaceutical and agrochemical sectors. The strategic positioning of the fluoro, iodo, and aminomethyl groups makes it an attractive starting material for the construction of complex, biologically active molecules. However, the details of these applications remain largely within the confines of patents and internal company reports, rather than peer-reviewed scientific journals.
The lack of extensive academic research presents both a challenge and an opportunity. While there is no established body of work to draw upon, it signifies a field ripe for exploration. The unique electronic and steric properties conferred by the substituent pattern warrant a systematic investigation into its chemical behavior.
Emerging Synthetic Methodologies and Reactivity Patterns
While direct synthetic routes to this compound are not explicitly detailed in the public domain, plausible methodologies can be inferred from established organic chemistry principles and analogous transformations.
A likely synthetic pathway would commence from a more readily available precursor, such as 2-fluoro-1-iodobenzene. A key transformation would be the introduction of a one-carbon unit at the 3-position, which can be achieved through various C-H activation or metal-catalyzed cross-coupling strategies. Subsequent functional group interconversion would then be required to install the aminomethyl group.
An alternative and potentially more direct approach could involve the reduction of a corresponding nitrile or amide. For instance, the synthesis of a 3-fluoro-2-iodobenzonitrile (B1462249) intermediate, followed by reduction using agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, would yield the desired aminomethyl functionality. The synthesis of the precursor, 2-fluoro-3-iodoaniline, has been reported, which could potentially be converted to the target compound through a Sandmeyer-type reaction to install a cyano group, followed by reduction. google.com
The reactivity of this compound is dictated by its trifunctional nature:
The Iodine Atom: The carbon-iodine bond is the most prominent site for cross-coupling reactions. It can readily participate in a wide array of palladium-catalyzed reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the facile introduction of a diverse range of substituents at the 2-position.
The Fluorine Atom: The fluorine atom significantly influences the electronic properties of the aromatic ring through its strong electron-withdrawing inductive effect. This can affect the reactivity of the other positions on the ring and can also serve as a site for nucleophilic aromatic substitution under specific conditions. Furthermore, the incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.
The Aminomethyl Group: The primary amine of the aminomethyl group is a versatile functional handle. It can undergo a plethora of reactions, including acylation, alkylation, sulfonylation, and reductive amination, to build more complex side chains or to link the core structure to other molecular fragments.
Potential for Novel Applications as a Modular Building Block in Interdisciplinary Research
The true potential of this compound lies in its role as a highly adaptable building block for the synthesis of novel compounds with potential applications across various scientific disciplines.
In medicinal chemistry , this compound serves as an excellent starting point for the development of new therapeutic agents. The ability to selectively functionalize the iodo and amino groups allows for the rapid generation of libraries of diverse molecules for screening against various biological targets. The fluorine atom can impart favorable pharmacokinetic properties to the final compounds. For instance, it could be a key component in the synthesis of inhibitors for enzymes such as kinases or proteases, where the specific substitution pattern can be crucial for achieving high potency and selectivity.
In materials science , the incorporation of such a halogenated and aminated aromatic unit into polymer backbones or organic electronic materials could lead to novel properties. The high atomic weight of iodine and the polarity introduced by the fluorine and amine groups could influence properties such as conductivity, photoluminescence, and thermal stability.
In agrochemical research , the development of new pesticides and herbicides often relies on the synthesis of complex organic molecules. The structural motifs accessible from this compound could lead to the discovery of new active ingredients with improved efficacy and environmental profiles.
Opportunities for Advanced Computational and Theoretical Studies
The unique substitution pattern of this compound presents a fertile ground for advanced computational and theoretical studies. Density Functional Theory (DFT) calculations can be employed to investigate the molecule's electronic structure, conformational preferences, and the energetic barriers of various reactions. rsc.org
Such studies can provide valuable insights into:
Reactivity Prediction: Computational models can predict the most likely sites for electrophilic and nucleophilic attack, as well as the feasibility of different cross-coupling reactions. This can help in the rational design of synthetic routes and in understanding unexpected reactivity.
Conformational Analysis: The preferred spatial arrangement of the fluoro, iodo, and aminomethyl groups can be determined. This is particularly important for understanding how the molecule might interact with biological targets.
Spectroscopic Properties: Theoretical calculations can aid in the interpretation of experimental spectroscopic data, such as NMR and IR spectra, by predicting chemical shifts and vibrational frequencies.
By combining computational predictions with experimental work, a deeper understanding of the fundamental properties of this molecule can be achieved, which will undoubtedly accelerate the discovery of its applications.
Challenges and Perspectives in Precision Chemical Synthesis
While the potential of this compound is significant, its precise and efficient synthesis presents several challenges. The development of a scalable and cost-effective synthetic route is paramount for its widespread use. Key challenges include:
Regiocontrol: The introduction of three different substituents onto an aromatic ring in a specific orientation can be difficult to achieve with high selectivity. The synthesis often requires multiple steps and careful control of reaction conditions to avoid the formation of isomeric impurities.
Purification: The separation of the desired product from starting materials, byproducts, and any isomeric impurities can be challenging, particularly on a large scale.
Looking forward, the development of novel catalytic systems that can achieve the direct and regioselective trifunctionalization of a simple aromatic precursor would be a major breakthrough. Furthermore, the exploration of continuous flow technologies for the synthesis of this and related building blocks could offer advantages in terms of safety, scalability, and product purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
